

Application Notes and Protocols: Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Methoxypyridin-3-yl)pivalamide

Cat. No.: B173459

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **N-(2-Methoxypyridin-3-yl)pivalamide**, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, step-by-step procedure, and data for the successful synthesis and purification of the target molecule.

Overview

N-(2-Methoxypyridin-3-yl)pivalamide is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride. This protocol describes a standard and reliable method for this transformation.

Reaction Scheme

The overall reaction is as follows:

2-methoxy-3-aminopyridine + pivaloyl chloride \rightarrow **N-(2-Methoxypyridin-3-yl)pivalamide**

Quantitative Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents	Amount
2-methoxy-3-aminopyridine	C6H8N2O	124.14	1.0	1.0 g
Pivaloyl Chloride	C5H9ClO	120.58	1.1	1.06 g (1.1 mL)
Pyridine	C5H5N	79.10	-	10 mL
Product:				
N-(2-Methoxypyridin-3-yl)pivalamide	C11H16N2O2	208.26	-	Theoretical Yield: 1.68 g

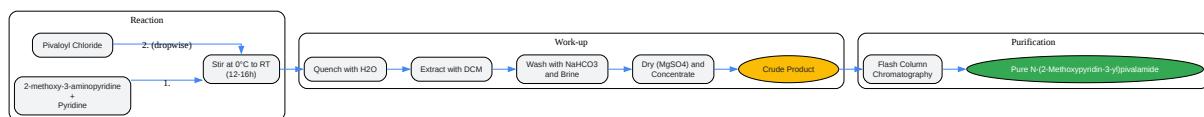
Experimental Protocol

Materials and Equipment

- Reagents:
 - 2-methoxy-3-aminopyridine
 - Pivaloyl chloride[1]
 - Anhydrous pyridine
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Solvents for column chromatography (e.g., ethyl acetate, hexanes)
- Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or syringe
- Nitrogen or argon gas inlet
- Separatory funnel
- Rotary evaporator
- Flash chromatography system or glass column
- Thin-layer chromatography (TLC) plates and developing chamber
- Standard laboratory glassware

Synthesis Procedure


- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-aminopyridine (1.0 g, 8.05 mmol) and anhydrous pyridine (10 mL). Cool the resulting solution to 0 °C in an ice bath with stirring.
- Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.06 g, 1.1 mL, 8.86 mmol) dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up:
 - Quench the reaction by slowly adding water (20 mL).
 - Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

- Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
- Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to elute the product.
- Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield **N-(2-Methoxypyridin-3-yl)pivalamide** as a solid.

Visualization of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **N-(2-Methoxypyridin-3-yl)pivalamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173459#detailed-protocol-for-n-2-methoxypyridin-3-yl-pivalamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com